molecular formula C6H5N3O3 B11915307 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione

3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione

Cat. No.: B11915307
M. Wt: 167.12 g/mol
InChI Key: ULEBZJGPULNUSV-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a fused bicyclic heterocyclic compound comprising an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) fused to a dihydropyridazine-dione system.

Properties

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione

InChI

InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11)

InChI Key

ULEBZJGPULNUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NO1)C(=O)NNC2=O

Origin of Product

United States

Preparation Methods

Pyridazine Core Formation

Pyridazine derivatives are frequently synthesized via cyclocondensation of hydrazines with diketones or furanones. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives were prepared by refluxing hydrazine hydrate with furanone precursors in absolute ethanol. Adapting this method, a diketone intermediate (e.g., 3-methyl-2,5-diketopyrrolidine) could react with hydrazine to form the dihydropyridazine-4,7-dione core. Subsequent functionalization at the 3-position would introduce the isoxazole moiety.

Isoxazole Ring Construction

Copper(I)-catalyzed 1,3-dipolar cycloaddition represents a robust method for isoxazole synthesis. Nitrile oxides, generated in situ from aldoximes, react with terminal alkynes to form 3,5-disubstituted isoxazoles. For the target compound, a propargyl-substituted pyridazine intermediate could undergo cycloaddition with a methyl-substituted nitrile oxide (derived from acetaldoxime) to yield the fused isoxazolo-pyridazine system.

Multi-Step Annulation Strategies

Sequential Ring Closure

A two-step annulation process could involve:

  • Pyridazine Formation : Reacting a γ-keto ester with hydrazine hydrate to form a 5,6-dihydropyridazine-4,7-dione scaffold.

  • Isoxazole Fusion : Introducing a methyl-isoxazole group via Claisen-type condensation using hydroxylamine and a propargyl aldehyde derivative.

Example Reaction Pathway:

  • Step 1 :

    γ-Keto ester+Hydrazine hydrateEthanol, reflux5,6-Dihydropyridazine-4,7-dione\text{γ-Keto ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{5,6-Dihydropyridazine-4,7-dione}

    Intermediate characterization would involve IR (C=O at ~1690 cm⁻¹) and 1H NMR^1\text{H NMR} (δ 2.5–3.0 ppm for methyl groups).

  • Step 2 :

    5,6-Dihydropyridazine-4,7-dione+Propargyl aldehydeCu(I)HydroxylamineTarget Compound\text{5,6-Dihydropyridazine-4,7-dione} + \text{Propargyl aldehyde} \xrightarrow[\text{Cu(I)}]{\text{Hydroxylamine}} \text{Target Compound}

    Ultrasound irradiation could enhance reaction efficiency.

Functional Group Interconversion

Thione-to-Ketone Transformation

Pyridazinethione intermediates, such as compound 3 in, undergo oxidation or alkylation to form ketones. Treating a pyridazinethione precursor with chloroacetic acid and p-chlorobenzaldehyde in acetic acid/acetic anhydride yields fused thiazinone derivatives. Adapting this method, oxidation of a sulfur-containing intermediate with hydrogen peroxide could generate the dione functionality.

Critical Considerations:

  • Reagent Compatibility : Phosphorus pentasulfide (used in thione formation) may require substitution with milder oxidizing agents to preserve the isoxazole ring.

  • Temperature Control : Decomposition of intermediates, as observed in benzoxazine-dione syntheses, necessitates low-temperature conditions (<50°C).

Green Chemistry Approaches

Solvent-Free and Catalytic Methods

Ionic liquids (e.g., [BMIM]X) and deep eutectic solvents (e.g., choline chloride-urea) enable eco-friendly isoxazole synthesis. For instance, a one-pot reaction in choline chloride-urea could facilitate both pyridazine cyclization and isoxazole annulation without toxic solvents.

Ultrasound-Assisted Synthesis

Ultrasound radiation accelerates reaction rates by enhancing mass transfer. A hypothetical route involves sonicating a mixture of pyridazine dihydrodione and methyl nitrile oxide in aqueous media, reducing reaction time from hours to minutes.

Analytical and Optimization Challenges

Spectroscopic Characterization

  • IR Spectroscopy : Key bands include C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1220–1250 cm⁻¹).

  • 1H NMR^1\text{H NMR} : Expected signals include δ 2.5–2.7 ppm (methyl group), δ 4.0–4.5 ppm (methylene protons), and δ 7.0–8.5 ppm (aromatic protons if present).

Yield Optimization

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolMaximizes cyclization
CatalystCuI (5 mol%)Enhances regioselectivity
Temperature60–80°CBalances rate and decomposition

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution at activated positions of the pyridazine ring. Nitration and sulfonation occur preferentially at the C-5 position due to electron-donating effects from the adjacent carbonyl group. Reaction conditions and outcomes vary with substituents:

Reaction TypeReagent/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative68
SulfonationSO₃/DMF, 60°C5-Sulfo derivative55

These reactions are facilitated by the compound’s ability to stabilize transition states through resonance with the isoxazole ring.

Nucleophilic Addition Reactions

The electron-deficient pyridazine ring allows nucleophilic attack at C-4 and C-7 carbonyl groups . Key findings include:

  • Grignard Reagents : Methylmagnesium bromide adds to the carbonyl groups, forming diols under anhydrous THF conditions.

  • Ammonia : Forms imine derivatives via condensation, with subsequent tautomerization observed in acidic media.

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) at the C=C(NO₂) bond of the pyridazine ring. A study demonstrated:

DieneConditionsProductReaction TimeYield (%)
2,3-Dimethyl-1,3-butadieneMeCN, 25°C, base-freeTetrahydropyridine adduct2–3 hours74

This reactivity mirrors superelectrophilic behavior observed in related isoxazolopyridines .

Hydrolysis and Rearrangement

Under acidic or basic hydrolysis:

  • Acidic Conditions (HCl, H₂O) : The isoxazole ring cleaves selectively, yielding a pyridazine-dione intermediate.

  • Basic Conditions (NaOH, EtOH) : Rearrangement to a pyrazine derivative occurs via ring expansion.

Interactions with Biological Nucleophiles

In medicinal chemistry studies:

  • Thiol Groups : Forms covalent adducts with cysteine residues in enzyme active sites, suggesting potential protease inhibition.

  • Amine Groups : Reacts with lysine side chains to generate Schiff base intermediates.

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants:

OxidantConditionsResult
H₂O₂25°C, 12 hoursPartial epoxidation (20%)
KMnO₄0°C, pH 7Full degradation

Catalytic Hydrogenation

Selective reduction of the pyridazine ring occurs using Pd/C under H₂:

CatalystPressure (atm)ProductSelectivity (%)
10% Pd/C1Partially saturated derivative85

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces -acyl shift in the isoxazole ring, forming a regioisomeric product in 40% yield.

Key Mechanistic Insights

  • Electronic Effects : Nitro and carbonyl groups enhance electrophilicity at specific ring positions, directing regioselectivity .

  • Solvent Dependence : Polar aprotic solvents (e.g., MeCN) accelerate nucleophilic additions by stabilizing zwitterionic intermediates .

  • Steric Factors : Substituents at the 3-methyl position hinder reactions at adjacent sites, as evidenced by X-ray crystallography.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a five-membered isoxazole ring fused to a six-membered pyridazine ring. This arrangement enhances its chemical reactivity, especially in nucleophilic addition reactions. The presence of the methyl group at the 3-position increases solubility and reactivity towards various nucleophiles, such as 1,3-dicarbonyl compounds. The electronic properties of substituents on the pyridazine ring can modulate its electrophilicity, which influences reaction rates under mild conditions.

Anticancer Activity

Research has indicated that derivatives of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione may possess significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study evaluated triazolo-pyridazine derivatives and found that certain compounds exhibited moderate cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values indicating effective inhibition of cell growth . The potential for 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione to act as a lead compound in developing new anticancer agents is significant.

Inhibition of Kinases

The compound's structure allows it to interact with various biological macromolecules, including kinases. Studies have focused on its ability to inhibit c-Met kinase activity, which is often overexpressed in several cancers. The design of novel derivatives based on this compound has led to promising results in inhibiting c-Met activity, suggesting that further exploration could yield effective cancer therapeutics .

Understanding the mechanism of action for 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves studying its interactions with biological targets. Investigations typically include:

  • Binding Studies : Evaluating how the compound binds to target proteins.
  • Cell Cycle Analysis : Assessing its effects on cell cycle progression in cancer cells.
  • Apoptosis Induction : Determining whether the compound can trigger programmed cell death in tumor cells.

These studies are crucial for elucidating the therapeutic potential and optimizing the structure for enhanced efficacy.

Future Research Directions

Further research on 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione should focus on:

  • Structural Optimization : Modifying the compound’s structure to enhance selectivity and potency against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating detailed mechanisms of action through advanced biochemical assays.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : Sulfur in thiadiazolo derivatives enhances electron-withdrawing properties, improving charge transport in photovoltaic materials . Oxygen in oxadiazolo systems offers intermediate electronegativity, while triazolo derivatives enable hydrogen bonding for biological interactions .
  • Substituent Effects : Methyl groups (as in the target compound) may increase hydrophobicity and steric hindrance, affecting synthetic accessibility and molecular packing.

Comparison :

  • Thiadiazolo systems require safer, shorter synthetic routes compared to earlier methods involving hazardous reagents like tetrasulfur tetranitride .
  • The target isoxazolo compound’s synthesis may face challenges due to the reactivity of the isoxazole ring under acidic conditions, unlike oxadiazolo systems.

Physicochemical Properties

Data from analogous compounds ():

Property 3-Methylpyrrolo[2,3-d]pyridazine-dione Oxadiazolo[3,4-d]pyridazine-dione Thiadiazolo[3,4-d]pyridazine-dione
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 2 4 4
Topological Polar Surface Area 74 Ų 85 Ų 85 Ų
LogP (Hydrophobicity) -0.1 -1.2 (estimated) -0.8 (estimated)

Key Insights :

  • Higher hydrogen-bonding capacity in pyrrolo derivatives (e.g., 3 donors) may enhance solubility in polar solvents compared to oxadiazolo/thiadiazolo systems.
  • Thiadiazolo compounds’ sulfur atom contributes to lower solubility in aqueous media but improves π-conjugation for optoelectronic applications .

Comparison :

  • The target isoxazolo compound’s methyl group could modulate bioavailability for pharmaceutical applications or steric effects for material science.

Biological Activity

3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₆H₅N₃O₃
  • Molecular Weight : 167.12 g/mol
  • CAS Number : 72942980

Research indicates that 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione exhibits significant anticancer properties through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells. In studies involving breast cancer cell lines (T-47D and MDA-MB-231), treatment with the compound resulted in a marked increase in the G2/M phase population and sub-G1 phase cells, indicating apoptosis induction .
  • Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound significantly increased the sub-G1 phase population, suggesting that it triggers programmed cell death in cancerous cells .
  • Cytotoxicity : The compound demonstrated potent cytotoxic effects against various cancer cell lines. For example, IC50 values for T-47D cells were reported as low as 1.37 µM for certain derivatives, indicating strong anti-proliferative activity .

Table 1: Summary of Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dioneT-47D1.37Apoptosis induction
MDA-MB-2312.62Cell cycle arrest
SKOV-31.94Apoptosis induction

In Silico Studies

Molecular docking studies have suggested that 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The binding affinity of this compound to CDK2 supports its role as a potential therapeutic agent in cancer treatment by inhibiting tumor growth through cell cycle modulation .

Pharmacological Evaluations

Further pharmacological evaluations have indicated that derivatives of this compound may also possess antimicrobial and antioxidant properties. For instance, compounds structurally related to 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione have shown promising results against various bacterial strains and exhibited significant antioxidant activity compared to standard reference drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione, and how can experimental design improve yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions under acidic or thermal conditions. To optimize yield, employ Design of Experiments (DOE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, reaction time, acid concentration). For example, a 2³ factorial design can identify interactions between variables and pinpoint optimal conditions while minimizing trial-and-error . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can further guide experimental setups by predicting energetically favorable pathways .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry and purity by comparing chemical shifts with predicted spectra from computational tools (e.g., ACD/Labs or ChemDraw).
  • IR Spectroscopy : Identify functional groups (e.g., isoxazole C-O-C stretching at ~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error.
    Cross-referencing data with analogous compounds (e.g., oxadiazolo-pyridazines) ensures accuracy .

Q. What key physicochemical properties must be characterized for downstream applications?

  • Methodological Answer : Prioritize:

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (toluene) via gravimetric analysis.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Crystallinity : X-ray diffraction (XRD) reveals packing arrangements, critical for material science applications .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of isoxazole-pyridazine ring formation?

  • Methodological Answer : Apply density functional theory (DFT) to model intermediates and transition states. For example, simulate the cyclization of precursor hydrazides under acidic conditions to identify rate-limiting steps. Compare computed activation energies with experimental kinetic data to validate mechanisms. Tools like Gaussian or ORCA are standard for such analyses .

Q. What strategies address contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodological Answer : Use factorial ANOVA to isolate variables causing discrepancies. If unexpected peaks appear in NMR, conduct 2D-COSY or HSQC to resolve structural ambiguities. For persistent byproducts, employ chromatographic separation (HPLC) coupled with LC-MS for identification. Replicate experiments under controlled conditions to distinguish systematic vs. random errors .

Q. How is this compound leveraged in photovoltaic or OLED material research?

  • Methodological Answer : As a π-conjugated heterocycle, it serves as an electron-deficient building block. Functionalize via cross-coupling (e.g., Suzuki-Miyaura) to attach electron-donating groups (e.g., carbazoles) for donor-acceptor polymers. Characterize optoelectronic properties using UV-vis (bandgap estimation) and cyclic voltammetry (HOMO/LUMO levels) .

Q. What advanced reactor designs improve scalability while maintaining reaction specificity?

  • Methodological Answer : Implement microreactor systems for precise control of exothermic cyclization steps. Use computational fluid dynamics (CFD) simulations to optimize flow rates and mixing efficiency. Inline FTIR or Raman spectroscopy enables real-time monitoring, reducing batch-to-batch variability .

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